Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone
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Overview
Description
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone is a chemical compound with the molecular formula C31H26O3 and a molecular weight of 446.54 g/mol . This compound is known for its unique structure, which includes two phenoxy groups attached to a central methanone moiety. It is used primarily in research and industrial applications due to its interesting chemical properties.
Preparation Methods
The synthesis of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone typically involves the reaction of 4-(2-(prop-2-en-1-yl)phenoxy)benzoyl chloride with a suitable base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve bulk synthesis techniques, including the use of large-scale reactors and purification processes to obtain high-purity compounds .
Chemical Reactions Analysis
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone undergoes various chemical reactions, including:
Scientific Research Applications
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, leading to covalent modifications that alter their activity . This interaction is often facilitated by the presence of reactive functional groups within the compound, which can form covalent bonds with target molecules .
Comparison with Similar Compounds
Bis{4-[2-(prop-2-en-1-yl)phenoxy]phenyl}methanone can be compared to other similar compounds, such as:
Bis[4-(2-isopropenylphenoxy)phenyl]methanone: This compound has a similar structure but differs in the position of the isopropenyl group.
Oxirane, 2,2’-[methylenebis(4,1-phenyleneoxymethylene)]bis-: Known for its use in epoxy resins, this compound has a different functional group but shares the phenoxy backbone.
(4-(Aminomethyl)phenyl) (4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound contains an aminomethyl group and is used in probe synthesis.
The uniqueness of this compound lies in its specific functional groups and their reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
118182-96-0 |
---|---|
Molecular Formula |
C31H26O3 |
Molecular Weight |
446.5 g/mol |
IUPAC Name |
bis[4-(2-prop-2-enylphenoxy)phenyl]methanone |
InChI |
InChI=1S/C31H26O3/c1-3-9-23-11-5-7-13-29(23)33-27-19-15-25(16-20-27)31(32)26-17-21-28(22-18-26)34-30-14-8-6-12-24(30)10-4-2/h3-8,11-22H,1-2,9-10H2 |
InChI Key |
GZZRWNMURLFBQK-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC=C4CC=C |
Origin of Product |
United States |
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